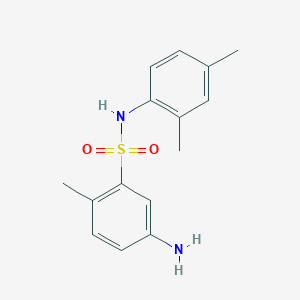![molecular formula C17H15NO4S B2613031 Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate CAS No. 338756-97-1](/img/structure/B2613031.png)
Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 338756-97-1 . It has a molecular weight of 329.38 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H15NO4S/c1-20-12-7-5-11 (6-8-12)10-22-14-13-4-3-9-18-16 (13)23-15 (14)17 (19)21-2/h3-9H,10H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a solid .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
The compound is utilized in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6-a]benzimidazoles, and related fused systems. Such compounds are of interest due to their potential application in medicinal chemistry and material science. The process involves reacting the compound with various carbonyl compounds to generate tetrahydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. Additionally, its derivatives have been used as synthons for further chemical transformations, indicating its versatility as a precursor for synthesizing complex polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
Structural and Crystallographic Studies
Another scientific application involves the detailed structural and crystallographic analysis of derivatives of the compound. For example, the molecular and crystal structures of specific derivatives have been determined by X-ray diffraction analysis, offering insights into the structural basis of their chemical reactivity and properties. This type of research contributes to a deeper understanding of the molecular arrangements that underpin the physical and chemical characteristics of these compounds (Kaigorodova, Osipova, Konyushkin, & Krapivin, 2004).
Fluorescence and Photophysical Properties
The fluorescence and photophysical properties of certain derivatives of "Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate" have also been a subject of interest. These studies are crucial for the development of new fluorescent materials for applications in sensing, imaging, and electronic devices. The solid-state fluorescence properties and computational analysis of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides derived from such compounds underline their potential as fluorescent probes and materials (Yokota et al., 2012).
Antitumor Activity
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their potential tumor cell growth inhibitory activity. The structure-activity relationships (SAR) of these derivatives provide valuable information for the design of new antitumor agents. This research demonstrates the compound's relevance in the development of chemotherapeutic agents and highlights its role in the exploration of novel cancer treatments (Queiroz et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Thieno[2,3-b]pyridine derivatives, which “Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate” belongs to, are known for their pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
Biochemical Pathways
Given that thieno[2,3-b]pyridine derivatives can act as kinase inhibitors, they may affect pathways related to cell growth and proliferation .
Result of Action
Thieno[2,3-b]pyridine derivatives have been associated with a range of biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
Properties
IUPAC Name |
methyl 3-[(4-methoxyphenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-20-12-7-5-11(6-8-12)10-22-14-13-4-3-9-18-16(13)23-15(14)17(19)21-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLLBRDITSSEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(SC3=C2C=CC=N3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-methyl-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2612949.png)

![methyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2612953.png)

![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2612956.png)

![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2612958.png)
![Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate](/img/structure/B2612962.png)

![N-(2-furylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2612964.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2612966.png)
![3-methyl-5-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2612967.png)

